molecular formula C9H7BrN2 B1277688 1-(3-Bromophenyl)-1H-pyrazole CAS No. 294877-33-1

1-(3-Bromophenyl)-1H-pyrazole

Cat. No. B1277688
CAS RN: 294877-33-1
M. Wt: 223.07 g/mol
InChI Key: KUWAIOZTKMAIPI-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of a bromophenyl group at the 3-position indicates the potential for significant interactions due to the halogen's electronegativity and size.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of bromophenyl-substituted pyrazoles, a brominated precursor is typically required. For example, the synthesis of related compounds has been reported using oxidative cyclization with copper acetate as a catalyst , or through multicomponent transformations involving the use of an electrogenerated anion of ethanol as the base . These methods highlight the versatility and reactivity of pyrazole compounds under various synthetic conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and computational methods like DFT . These studies reveal the geometry of the molecule, the conformation of the rings, and the electronic distribution within the molecule. For instance, the pyrazole ring can adopt different conformations, and the substituents can significantly influence the overall molecular shape and stability .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The reactivity of these compounds can be further explored through their behavior in multicomponent reactions or their potential to form complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism , vibrational frequencies , and electronic absorption , can be studied using spectroscopic methods. These properties are influenced by the molecular structure and the nature of the substituents. For example, the presence of a bromophenyl group can affect the molecule's dipole moment, solubility, and photophysical behavior . Additionally, computational studies can provide insights into the molecule's electronic properties, such as HOMO-LUMO gaps and charge transfer .

Scientific Research Applications

Antiproliferative Agents

1-(3-Bromophenyl)-1H-pyrazole derivatives have been explored for their potential as antiproliferative agents, particularly in the context of cancer treatment. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and found that certain compounds exhibited significant cytotoxic effects against breast cancer and leukemic cells. These compounds demonstrated the ability to induce cell death by activating apoptosis in cancer cells, highlighting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Cytotoxic Activity Against Tumor Cell Lines

Further research into 1,3,4-trisubstituted pyrazole derivatives, starting from chalcone derivatives of 3-(4-bromophenyl)-1H-pyrazole, has been conducted. Srour et al. (2018) synthesized new derivatives and assessed their in-vitro anti-cancer activity against various human cancer cell lines. Some compounds displayed significant activity, offering a foundation for the development of potent anti-cancer agents (Srour et al., 2018).

Molecular Structure and Crystallography

The molecular structure of this compound derivatives has also been a subject of study. For example, Suresh et al. (2012) analyzed the structure of a related compound, which revealed insights into the compound's crystallography and potential interactions (Suresh et al., 2012).

Fluorescence and Spectroscopic Studies

Ibrahim et al. (2016) investigated the fluorescence properties of certain pyrazoline derivatives, including those with bromophenyl groups. Their research provided insights into the electronic and spectroscopic properties of these compounds, which can be valuable in various scientific and industrial applications (Ibrahim et al., 2016).

Photophysical Studies

Another study by Singh et al. (2013) focused on the photophysical properties of a specific this compound derivative. This study contributed to understanding the interactions of these compounds in different solvents and their potential applications in materials science and photonics (Singh et al., 2013).

Safety and Hazards

1-(3-Bromophenyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on 1-(3-Bromophenyl)-1H-pyrazole could focus on its potential therapeutic applications, as suggested by a study on a similar compound, 1-(3′-bromophenyl)-heliamine . The study found that this compound showed promising anticancer activity against certain cancer cell lines .

properties

IUPAC Name

1-(3-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWAIOZTKMAIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427805
Record name 1-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

294877-33-1
Record name 1-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-phenyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (3.52 g, 88 mmol) in DMF (40 ml), was added pyrazole (3.0 g, 44 mmol) in portions. After stirring at room temperature for 30 minutes, 1-bromo-3-fluorobenzene (9.3 g, 53 mmol) in DMF (20 ml) was added dropwise and the resulting mixture was stirred for 2 hours at 130° C. The mixture was cooled and quenched by the addition of a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified using normal phase chromatography, eluting with petroleum ether containing 10% ethyl acetate to give 1-(3-bromophenyl)-1H-pyrazole (4.7 g) as yellow solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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